9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine
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Overview
Description
9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine core substituted with a methyl group at the 9-position and a thiophen-3-yl-cyclopentylmethyl group at the N-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution at the 9-Position:
Attachment of the Thiophen-3-yl-cyclopentylmethyl Group: This step involves the formation of a cyclopentylmethyl intermediate, which is then reacted with thiophene-3-carbaldehyde to form the desired substituent. The final step involves coupling this intermediate with the purine core using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine: Another purine derivative with similar structural features.
N-[(thiophen-3-yl)methyl]aniline hydrochloride: Contains a thiophene ring and aniline moiety.
Uniqueness
9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a thiophen-3-yl-cyclopentylmethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
9-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-21-11-20-13-14(18-10-19-15(13)21)17-9-16(5-2-3-6-16)12-4-7-22-8-12/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZDFGBONITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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